molecular formula C14H20N4O3 B3000305 6-morpholino-N-((tetrahydrofuran-2-yl)methyl)pyrimidine-4-carboxamide CAS No. 1906529-29-0

6-morpholino-N-((tetrahydrofuran-2-yl)methyl)pyrimidine-4-carboxamide

Cat. No. B3000305
CAS RN: 1906529-29-0
M. Wt: 292.339
InChI Key: AHORZQHSBLWCTR-UHFFFAOYSA-N
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Description

The compound "6-morpholino-N-((tetrahydrofuran-2-yl)methyl)pyrimidine-4-carboxamide" is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities and are often used in pharmaceuticals and agrochemicals. The morpholino group and the tetrahydrofuran moiety in the compound suggest potential for bioactivity, as these groups are commonly seen in molecules with pharmacological importance.

Synthesis Analysis

The synthesis of related morpholino pyrimidine derivatives has been reported in the literature. For instance, a series of novel 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives were synthesized and evaluated for their cytotoxicity against cancer cell lines . Another study described the synthesis of 4,6-disubstituted 2-(4-morpholinyl)pyrimidines using palladium-catalyzed cross-coupling reactions . These methods highlight the versatility and efficiency of current synthetic approaches to morpholino pyrimidine derivatives, which could be applicable to the synthesis of "6-morpholino-N-((tetrahydrofuran-2-yl)methyl)pyrimidine-4-carboxamide".

Molecular Structure Analysis

The molecular structure of morpholino pyrimidine derivatives can be characterized using various spectroscopic techniques. For example, a novel compound with a dimorpholinopyrido[2,3-d]pyrimidin-6-yl moiety was characterized using NMR, FT-IR, MS, and X-ray diffraction . These techniques are essential for confirming the structure of synthesized compounds, including the one .

Chemical Reactions Analysis

Morpholino pyrimidine derivatives can undergo various chemical reactions. The cleavage of pyrimido[5,4-e]-as-triazin-5(6H)-one by morpholine is an example of a reaction involving a morpholino group and a pyrimidine ring . Understanding the reactivity of such compounds is crucial for their application in medicinal chemistry and the development of new pharmaceuticals.

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholino pyrimidine derivatives are influenced by their molecular structure. The introduction of different substituents can affect these properties significantly, as seen in the study of 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives, where the oxidation state of sulfur and the type of aryl substituents impacted the compounds' activities . These properties are important for the pharmacokinetics and pharmacodynamics of the compounds.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research has demonstrated the utility of morpholine derivatives in the synthesis of heterocyclic compounds with potential pharmacological activities. For instance, Lei et al. (2017) established a green synthetic method for a compound inhibiting tumor necrosis factor alpha and nitric oxide, highlighting the importance of morpholine derivatives as intermediates in medicinal chemistry (Lei, H., Wang, L., Xiong, Y., & Lan, Z., 2017). Similarly, Zaki et al. (2017) described the synthesis of novel tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives, further illustrating the role of morpholine in creating compounds for pharmacological investigation (Zaki, R., Radwan, S. M., & El-Dean, A., 2017).

Antimicrobial and Anti-inflammatory Agents

Compounds synthesized from morpholine derivatives have been evaluated for their antimicrobial and anti-inflammatory activities. Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl and thiazolopyrimidines derived from visnaginone and khellinone, demonstrating significant COX-2 inhibition and analgesic and anti-inflammatory activities (Abu‐Hashem, A., Al-Hussain, S., & Zaki, M., 2020). This research underscores the potential of morpholine-based compounds in developing new therapeutic agents.

Synthesis of Functionalized Compounds

The role of morpholine derivatives in the synthesis of functionalized compounds, particularly those with heterocyclic frameworks, is significant. Liu et al. (2014) demonstrated the diastereoselective synthesis of functionalized tetrahydropyrimidin-2-thiones, indicating the versatility of morpholine in organic synthesis and its potential applications in medicinal chemistry (Liu, Z., Zhang, L., Sun, J., & Yan, C., 2014).

properties

IUPAC Name

6-morpholin-4-yl-N-(oxolan-2-ylmethyl)pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O3/c19-14(15-9-11-2-1-5-21-11)12-8-13(17-10-16-12)18-3-6-20-7-4-18/h8,10-11H,1-7,9H2,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHORZQHSBLWCTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC(=NC=N2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-morpholino-N-((tetrahydrofuran-2-yl)methyl)pyrimidine-4-carboxamide

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